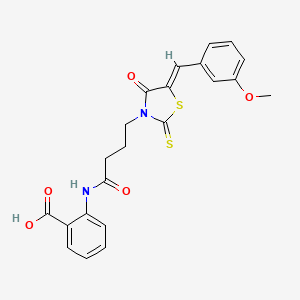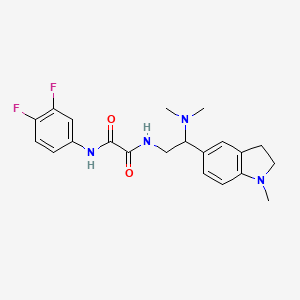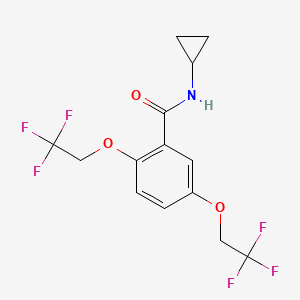![molecular formula C23H22N4O5 B2761500 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 1226431-61-3](/img/new.no-structure.jpg)
1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound known for its intriguing structure and diverse range of applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a benzodioxol group, and a quinazoline core, making it a valuable subject of study for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione involves a multi-step process. Typically, the synthesis starts with the preparation of the quinazoline core, followed by the introduction of the oxadiazole ring and benzodioxol group. Key reactions in this process include cyclization, condensation, and substitution reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes, emphasizing high yield and purity. Catalysts and specific reaction conditions, such as temperature and pH control, are optimized to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states, often producing oxygenated derivatives.
Reduction: Formation of reduced forms, potentially altering the quinazoline core.
Substitution: Replacing functional groups, especially at the benzodioxol and oxadiazole positions.
Common Reagents and Conditions: Reactions involving this compound commonly use reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or alkylating agents for substitution. Conditions like solvent choice, temperature, and reaction time are critical for optimizing these reactions.
Major Products: Major products from these reactions include oxidized derivatives with enhanced biological activity, reduced forms with different pharmacological properties, and substituted compounds with modified chemical behavior.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, the compound has shown promise in various assays due to its potential therapeutic properties. It is often investigated for its ability to interact with biological macromolecules.
Medicine: Medical research focuses on its potential as a drug candidate. Its multi-functional nature provides opportunities for developing treatments for a range of diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and advanced coatings, due to its chemical stability and functional group versatility.
Mécanisme D'action
The mechanism of action of 1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxol and oxadiazole groups play crucial roles in these interactions, modulating biochemical pathways and leading to the compound's observed effects. Detailed studies have shown that the quinazoline core can enhance binding affinity, making it a potent molecule for targeted applications.
Comparaison Avec Des Composés Similaires
Quinazoline derivatives
Benzodioxol-containing compounds
Oxadiazole-based molecules
Propriétés
Numéro CAS |
1226431-61-3 |
|---|---|
Formule moléculaire |
C23H22N4O5 |
Poids moléculaire |
434.452 |
Nom IUPAC |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pentylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H22N4O5/c1-2-3-6-11-26-22(28)16-7-4-5-8-17(16)27(23(26)29)13-20-24-21(25-32-20)15-9-10-18-19(12-15)31-14-30-18/h4-5,7-10,12H,2-3,6,11,13-14H2,1H3 |
Clé InChI |
IDZFWPCACVMJBJ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)
![4-[4-(thiophen-3-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2761418.png)

![[(1R,5S)-5-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride](/img/structure/B2761421.png)

![5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2761427.png)

![N-{2-[(4-aminobutyl)amino]ethyl}guanidine trihydrochloride](/img/structure/B2761429.png)
![N-(furan-2-ylmethyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2761433.png)
![5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2761435.png)
![2-chloro-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]acetamide](/img/structure/B2761437.png)
![N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2761438.png)

![2-(benzylsulfanyl)-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2761440.png)
